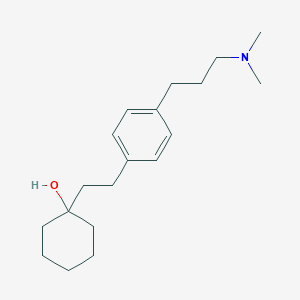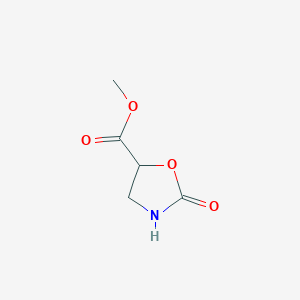
Ácido 2-furanborónico
Descripción general
Descripción
El ácido 2-furanborónico, también conocido como ácido 2-furanilborónico o ácido 2-furílico, es un compuesto orgánico con la fórmula molecular C4H5BO3. Es un derivado del ácido borónico que contiene un anillo de furano, que es un anillo aromático de cinco miembros con un átomo de oxígeno. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, debido a su capacidad para formar enlaces carbono-carbono estables .
Aplicaciones Científicas De Investigación
El ácido 2-furanborónico tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-furanborónico implica principalmente su papel como reactivo que contiene boro en las reacciones de acoplamiento de Suzuki-Miyaura. El proceso incluye:
Adición oxidativa: El catalizador de paladio forma un complejo con el organohalogenuro, lo que lleva a la formación de un enlace paladio-carbono.
Transmetalación: El ácido borónico transfiere su grupo orgánico al complejo de paladio, formando un nuevo enlace carbono-carbono.
Eliminación reductora: El paso final libera el producto acoplado y regenera el catalizador de paladio.
Análisis Bioquímico
Biochemical Properties
It is known that 2-Furanboronic acid plays a role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry . The 2-Furanboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of 2-Furanboronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, 2-Furanboronic acid participates in the transmetalation process, where it acts as a nucleophile and is transferred from boron to palladium
Temporal Effects in Laboratory Settings
It is known that 2-Furanboronic acid is a solid substance with a melting point of 112 °C (dec.) (lit.) . It is typically stored at temperatures between 2-8°C .
Metabolic Pathways
It is known that 2-Furanboronic acid is used in Suzuki-Miyaura cross-coupling reactions
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El método principal para sintetizar el ácido 2-furanborónico implica la captura electrófila de un reactivo organometálico con un éster bórico. Por ejemplo, la reacción del furano con un éster bórico como el borato de triisopropilo en presencia de una base como el n-butil-litio puede producir ácido 2-furanborónico .
Métodos de producción industrial: La producción industrial de ácido 2-furanborónico generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y el pH, para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-furanborónico experimenta varias reacciones químicas, que incluyen:
Acoplamiento de Suzuki-Miyaura: Esta reacción forma enlaces carbono-carbono entre un ácido borónico y un organohalogenuro en presencia de un catalizador de paladio y una base.
Oxidación y reducción: El anillo de furano puede sufrir oxidación para formar furanonas o reducción para formar derivados de tetrahidrofurano.
Reactivos y condiciones comunes:
Acoplamiento de Suzuki-Miyaura: Los catalizadores de paladio (por ejemplo, Pd(PPh3)4), las bases (por ejemplo, K2CO3) y los solventes (por ejemplo, tolueno o etanol) se utilizan comúnmente.
Productos principales:
Comparación Con Compuestos Similares
El ácido 2-furanborónico se puede comparar con otros ácidos borónicos, como el ácido fenilborónico y el ácido 3-tiofenborónico:
Ácido fenilborónico: A diferencia del ácido 2-furanborónico, el ácido fenilborónico contiene un anillo de benceno en lugar de un anillo de furano.
Ácido 3-tiofenborónico: Este compuesto contiene un anillo de tiofeno, que es un heterociclo que contiene azufre.
Unicidad: El ácido 2-furanborónico es único debido a su anillo de furano, que confiere propiedades electrónicas y estéricas distintas, lo que lo hace valioso en aplicaciones sintéticas específicas .
Propiedades
IUPAC Name |
furan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BO3/c6-5(7)4-2-1-3-8-4/h1-3,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSZBJLOWMDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CO1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370247 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-23-2 | |
| Record name | 2-Furanboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Furanboronic acid a useful building block in organic synthesis?
A: 2-Furanboronic acid is a versatile reagent due to its bifunctional nature. It possesses a boronic acid group and a formyl group, enabling its participation in various chemical reactions. [] For instance, it acts as a key component in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between the furan ring and other aryl or heteroaryl halides. [, ] This reaction is particularly important in synthesizing complex molecules, including those with potential pharmaceutical applications.
Q2: What structural features of 2-Furanboronic acid have been revealed through spectroscopic techniques?
A: Spectroscopic analyses, including 1H and 13C NMR, have been instrumental in characterizing 2-Furanboronic acid. [] These techniques confirm the presence of the expected structural features, including the furan ring, formyl group, and boronic acid moiety. Additionally, X-ray crystallography studies have revealed the planar structure of the furan ring in 2-Furanboronic acid and its derivatives. [, ] These structural insights are valuable for understanding the reactivity and potential applications of this compound.
Q3: How does the introduction of a boron atom influence the electronic properties of furan in 2-Furanboronic acid?
A: The vacant p-orbital of the boron atom in 2-Furanboronic acid interacts with the π-system of the furan ring, leading to interesting electronic effects. [] Specifically, this interaction increases the electron affinity of the system, effectively making it a better electron acceptor. This property is analogous to the p-doping of silicon in microelectronics and has significant implications for potential applications in organic electronics and photonics.
Q4: Have there been any studies on the stability of 2-Furanboronic acid?
A: 2-Furanboronic acid can form variable amounts of its corresponding anhydride during storage. [] This tendency highlights the importance of proper storage conditions to maintain its purity and reactivity. Researchers often employ techniques like acid-promoted precipitation and recrystallization to purify the compound and minimize anhydride formation. []
Q5: How can computational chemistry contribute to the understanding and application of 2-Furanboronic acid?
A: Computational methods like Density Functional Theory (DFT) have been employed to study the electronic and geometric properties of 2-Furanboronic acid and its derivatives. [, ] These calculations provide insights into the molecular orbitals, electron distribution, and energies of different conformations. For example, DFT studies have been used to investigate the impact of hydrogen bonding on the structure of 2-Furanboronic acid, confirming its planarity in both solid and gas phases. [] Such computational insights are invaluable for predicting reactivity, designing new synthetic strategies, and exploring potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















